Isoarachidic acid

説明

18-Methylnonadecanoic acid has been reported in Chondrosia reniformis, Antirrhinum majus, and other organisms with data available.

特性

IUPAC Name |

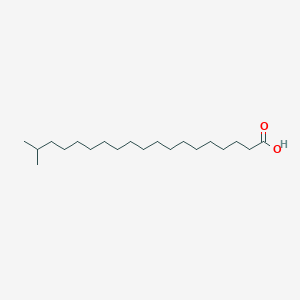

18-methylnonadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(21)22/h19H,3-18H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDAVJCKGYOYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402678 | |

| Record name | Isoarachidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6250-72-2 | |

| Record name | Isoarachidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-Methylnonadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Identity Research

Systematic Naming Conventions and IUPAC Designation

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 18-methylnonadecanoic acid . nih.govebi.ac.uk This name is derived by identifying the longest carbon chain, which is a 19-carbon chain (nonadecane), and numbering the carbons starting from the carboxyl group (-COOH) as carbon 1. The methyl group (-CH3) is located on the 18th carbon atom.

Evolution of Trivial Names and Shorthand Notations in Academic Literature

In addition to its systematic name, 18-methylnonadecanoic acid is also known by the trivial name isoarachidic acid . nih.govlarodan.com The prefix "iso-" in this context refers to the methyl branch at the penultimate carbon atom of the fatty acid chain. gerli.com Another synonym found in the literature is 18-methylnonadecylic acid. ebi.ac.uk

Isomeric Considerations and Stereochemical Research

Isomers are compounds that have the same molecular formula but different structural arrangements. For 18-methylnonadecanoic acid, structural isomers would include other methyl-branched nonadecanoic acids, such as 2-methylnonadecanoic acid or 17-methylnonadecanoic acid. gwdg.denih.gov

The presence of a methyl group on the 18th carbon atom creates a chiral center, meaning that 18-methylnonadecanoic acid can exist as two different stereoisomers (enantiomers): (R)-18-methylnonadecanoic acid and (S)-18-methylnonadecanoic acid. However, research on the self-assembly of this fatty acid has shown no observable difference in the behavior of the chiral (S) form and the racemic mixture (a mixture of both enantiomers). rsc.orgdiva-portal.orgresearchgate.net

Contextual Referencing within Fatty Acid Families

18-Methylnonadecanoic acid is classified as a long-chain fatty acid , a category that typically includes fatty acids with a chain length of 13 to 22 carbon atoms. ebi.ac.ukhmdb.ca More specifically, it is categorized as a branched-chain saturated fatty acid . nih.govebi.ac.uk Within this group, it belongs to the iso-series of fatty acids, which are characterized by a methyl group on the second-to-last carbon from the methyl end of the chain. gerli.com This is in contrast to anteiso-fatty acids , which have a methyl group on the third-to-last carbon. gerli.com

This compound is functionally related to nonadecanoic acid, the straight-chain saturated fatty acid with 19 carbons. nih.gov

Unraveling the Structure of 18-Methylnonadecanoic Acid: A Spectroscopic Approach

The precise identification and structural confirmation of organic molecules are foundational to chemical research. For complex molecules such as 18-methylnonadecanoic acid, a C20 branched-chain fatty acid, advanced spectroscopic techniques are indispensable. These methods provide a detailed "fingerprint" of the molecule, allowing for unambiguous confirmation of its atomic connectivity and functional groups. This article focuses on the key spectroscopic methodologies employed in the structural elucidation of 18-methylnonadecanoic acid, detailing the specific insights gained from each technique. For analytical purposes, especially in chromatography and mass spectrometry, fatty acids are frequently converted to their more volatile methyl esters; therefore, much of the research data pertains to methyl 18-methylnonadecanoate.

Structural Elucidation Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isomer Separation in Structural Studies

Chromatography is an indispensable tool for separating 18-methylnonadecanoic acid from complex biological or synthetic mixtures. This separation is critical for accurate structural analysis and for differentiating it from its isomers. Both gas and liquid chromatography are routinely employed, often coupled with mass spectrometry for definitive identification.

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. Since fatty acids like 18-methylnonadecanoic acid have low volatility, they must first be converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), before GC analysis. colostate.edu This derivatization is typically achieved through esterification with methanol (B129727) under acidic conditions.

The resulting methyl 18-methylnonadecanoate is then introduced into the GC system, where it is separated from other FAMEs based on its boiling point and interactions with the stationary phase of the GC column. usa-journals.com The time it takes for the compound to travel through the column to the detector is known as its retention time, which is a key characteristic for its identification.

GC is frequently coupled with mass spectrometry (GC-MS), which provides detailed structural information. nih.govoup.com As the derivatized compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum shows a pattern of fragments, including a molecular ion peak, that is unique to the molecule's structure. savemyexams.com For methyl 18-methylnonadecanoate, the molecular ion ([M]⁺) has a mass-to-charge ratio (m/z) of 326. nih.gov The detection of tuberculostearic acid (TBSA) by GC-MS is a highly specific and sensitive method for diagnostic purposes. nih.govoup.com In some applications, multidimensional GC-MS is used to separate the peaks of interest from the sample matrix, resulting in a cleaner chromatogram for accurate quantification. glsciences.eu

Table 1: Exemplary GC-MS Parameters for Methyl 18-methylnonadecanoate Analysis

| Parameter | Value | Source |

| Derivative | Methyl Ester | nih.gov |

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | |

| Oven Program | 50°C (2 min) → 10°C/min → 300°C (10 min) | |

| Retention Time | ~22.4 min | |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Molecular Ion (M⁺) | m/z 326 |

This table presents typical parameters and is subject to variation based on the specific instrumentation and analytical goals.

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a complementary approach for the analysis of 18-methylnonadecanoic acid. creative-proteomics.com Unlike GC, LC can often analyze fatty acids without prior derivatization, although derivatization can be used to enhance detection. springernature.combiorxiv.org This makes LC particularly suitable for analyzing complex biological samples where minimizing sample preparation steps is advantageous. rsc.org

Reversed-phase LC is a common mode used for fatty acid separation, where compounds are separated based on their hydrophobicity. nih.govjsbms.jp In a typical setup, a C18 column is used, and the elution order is influenced by the fatty acid's chain length and the number and position of any double bonds. chromatographyonline.comlcms.cz More advanced techniques, such as those using mixed-mode columns, can provide excellent separation of free fatty acids. lcms.cz

The coupling of LC to a mass spectrometer (LC-MS) provides high sensitivity and specificity. springernature.com Tandem mass spectrometry (MS/MS) further enhances structural elucidation by selecting the molecular ion of the target compound, fragmenting it, and analyzing the resulting product ions. rsc.org This process can help to precisely locate the position of the methyl branch in 18-methylnonadecanoic acid. rsc.org New methods involving radical-directed dissociation (RDD) in MS/MS can produce intrachain cleavages, allowing for detailed characterization of branched-chain fatty acid structures. rsc.orgrsc.org

Table 2: Comparison of Chromatographic Techniques for 18-Methylnonadecanoic Acid Analysis

| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Sample Volatility | Requires volatile derivatives (e.g., FAMEs). colostate.edu | Can analyze non-volatile compounds directly. springernature.com |

| Derivatization | Generally mandatory. nih.gov | Often optional, but can improve sensitivity. biorxiv.org |

| Separation Principle | Based on boiling point and polarity. colostate.edu | Based on polarity/hydrophobicity. jsbms.jp |

| Typical Column | Capillary columns (e.g., DB-5MS). | Reversed-phase columns (e.g., C18). nih.govchromatographyonline.com |

| Coupling with MS | GC-MS is a standard, robust technique. nih.gov | LC-MS/MS provides high sensitivity and structural detail. creative-proteomics.com |

| Isomer Separation | Can separate isomers, but may have limitations with complex mixtures. chromatographyonline.com | Highly effective for separating structural isomers, including positional isomers. rsc.orgjsbms.jp |

Gas Chromatography (GC) for Volatile Derivatives

Computational Approaches in Structural Elucidation

Computational chemistry provides powerful tools that complement experimental data from techniques like GC-MS and NMR spectroscopy. mdpi.com These approaches can predict structural properties and spectral data, aiding in the interpretation of experimental results and confirming the structure of 18-methylnonadecanoic acid.

Density Functional Theory (DFT) is a quantum chemical method used to calculate the electronic structure of molecules. mdpi.com For fatty acids, DFT can be used to predict low-energy conformations, which are the most likely shapes the molecule will adopt. mdpi.com This is crucial for understanding its physical and chemical properties. Furthermore, computational methods can predict NMR chemical shifts, which can then be compared with experimentally obtained NMR spectra to validate the proposed structure. mdpi.com

In the context of mass spectrometry, computational tools can help predict the fragmentation patterns of molecules like methyl 18-methylnonadecanoate upon ionization. youtube.comwhitman.edu By understanding the likely bond cleavages, researchers can interpret the experimental mass spectrum more accurately and confirm that the observed fragments correspond to the known structure. uni-saarland.de For instance, the presence of specific fragment ions can confirm the location of the methyl group at the 18th carbon position.

Another application is the prediction of collision cross-section (CCS) values. uni.lu CCS is a measure of the ion's size and shape in the gas phase and can be measured by ion mobility spectrometry. Predicted CCS values for different isomers can be compared to experimental data to help distinguish between them.

Table 3: Predicted Collision Cross Section (CCS) Values for 18-Methylnonadecanoic Acid Adducts

| Adduct Ion | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 313.31011 | 189.1 |

| [M+Na]⁺ | 335.29205 | 189.9 |

| [M-H]⁻ | 311.29555 | 185.4 |

| [M+K]⁺ | 351.26599 | 186.3 |

Data sourced from computational predictions and illustrates the type of information that can be generated to aid in structural confirmation. uni.lu

The integration of these computational approaches with experimental data provides a robust framework for the unambiguous structural elucidation of 18-methylnonadecanoic acid. nih.gov This synergy is essential for advancing research into its biological roles and significance.

Synthetic Chemistry and Chemical Modifications for Research Purposes

Laboratory Synthesis Strategies for 18-Methylnonadecanoic Acid

The creation of 18-methylnonadecanoic acid in a laboratory setting allows researchers to obtain the pure compound, free from the complex lipid mixtures found in nature. Synthetic strategies can be designed to produce either the racemic mixture or a specific stereoisomer.

While many syntheses of branched-chain fatty acids produce a racemic mixture (an equal mix of both stereoisomers), stereoselective methods are employed to produce a specific enantiomer (e.g., the (S)- or (R)-isomer). This is crucial for studies where biological activity is dependent on a specific three-dimensional structure.

A common strategy involves using a chiral precursor or a chiral auxiliary that directs the formation of the desired stereocenter. For anteiso-fatty acids, which are structurally similar to the iso-form, studies have shown that bacteria utilize specific enantiomers of precursors like 2-methylbutyryl-CoA for synthesis. nih.gov This biological principle can be adapted for chemical synthesis by starting with an enantiomerically pure building block that contains the chiral methyl-branched group.

A general synthetic approach for a related iso-fatty acid, iso-C18, starts from hexadecanolide. beilstein-journals.org This lactone is reacted with a methylmagnesium bromide (a Grignard reagent) to open the ring and form a tertiary alcohol. beilstein-journals.org This is followed by a selective reduction of the alcohol and subsequent oxidation to yield the final carboxylic acid. beilstein-journals.org To make this process stereoselective, one could start with a chiral lactone or employ a chiral reducing agent in subsequent steps to control the stereochemistry.

Isotopic labeling is a powerful technique used to trace the metabolic journey of molecules within a biological system. By replacing certain atoms in 18-methylnonadecanoic acid with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H/Deuterium (B1214612), or ¹⁶O with ¹⁸O), the compound becomes a detectable tracer. researchgate.netnih.govisotope.com When introduced to cells or organisms, the labeled fatty acid and its downstream metabolites can be tracked and quantified using mass spectrometry. researchgate.netnih.gov

Key isotopic labeling strategies applicable to 18-methylnonadecanoic acid include:

¹³C-Labeling : This is a common method for tracking the carbon backbone. researchgate.net For iso-fatty acids, researchers can supply cells with ¹³C-labeled precursors that are known to be used in their synthesis. For instance, the branched-chain amino acid valine is a precursor for the isobutyryl-CoA primer used in iso-fatty acid synthesis. nih.govplos.org By feeding cells [U-¹³C₅]valine, the resulting 18-methylnonadecanoic acid will incorporate the ¹³C label, allowing its synthesis and subsequent metabolism to be monitored. nih.gov

¹⁸O-Labeling : The carboxylic acid group can be labeled by exchanging its oxygen atoms with ¹⁸O from H₂¹⁸O. acs.org This technique is particularly useful for creating internal standards for precise quantification in mass spectrometry-based assays. acs.org

These tracing studies are essential for understanding how cells synthesize, store, and break down 18-methylnonadecanoic acid, providing insights into metabolic fluxes and pathway dynamics. researchgate.netnih.gov

Stereoselective Synthesis Methodologies

Derivatization Methods for Enhanced Research Analysis

Chemical derivatization involves modifying a molecule to improve its analytical properties, such as volatility for gas chromatography (GC) or ionization efficiency for mass spectrometry (MS).

The analysis of free fatty acids by gas chromatography is challenging due to their low volatility and tendency to interact with the GC column, leading to poor peak shape. plos.org To overcome this, 18-methylnonadecanoic acid is commonly converted into its corresponding fatty acid methyl ester (FAME), methyl 18-methylnonadecanoate.

This is typically achieved through an esterification reaction with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or boron trifluoride (BF₃). The reaction is generally performed by heating the fatty acid with the methanol-catalyst solution. The resulting FAME is more volatile and less polar than the free acid, making it well-suited for separation and analysis by GC-MS.

| Derivatization Step | Reagents | Purpose | Typical Conditions |

| Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄, BF₃) | Increase volatility for GC analysis | Reflux at 65-70°C for several hours |

Beyond FAME preparation for GC-MS, other derivatization strategies are used to create probes for different analytical platforms or for biochemical experiments.

Silylation : This is another method to increase volatility for GC analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid group to form a trimethylsilyl (B98337) (TMS) ester, which is amenable to GC analysis.

Derivatization for LC-MS : For liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly enhance detection sensitivity by adding a permanently charged or easily ionizable group to the fatty acid. ddtjournal.commdpi.comresearchgate.net This is crucial for detecting low-abundance fatty acids in complex biological samples. researchgate.net Reagents like Girard's Reagent T can add a permanent positive charge, while others like dansyl chloride add a fluorescent tag that also improves ionization. ddtjournal.commdpi.com These methods can increase detection sensitivity by thousands of fold. researchgate.net

These functionalized fatty acids can also serve as biochemical probes to study interactions with proteins or to visualize their localization within cells.

Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

Exploration of Structural Analogues and Their Synthetic Routes for Comparative Studies

To understand the specific role of the structure of 18-methylnonadecanoic acid, researchers synthesize and study structural analogues. These are molecules with slight variations, such as a different chain length or a different position of the methyl branch. By comparing the properties and biological activities of these analogues, the structural features essential for a particular function can be identified.

A key analogue for comparison is the anteiso-isomer, 18-methyleicosanoic acid (anteiso-C21:0), where the methyl group is on the antepenultimate (third-to-last) carbon. mdpi.comresearchgate.netcaymanchem.com This compound is often studied alongside iso-fatty acids to probe the effects of the branch position.

The table below outlines some structural analogues and their relevance.

| Analogue Name | Structure | Relevance for Comparative Studies | General Synthetic Approach |

| 18-Methyleicosanoic acid | Anteiso-fatty acid (C21:0) | Investigates the effect of methyl branch position (iso vs. anteiso) on physical and biological properties. mdpi.comresearchgate.net | Synthesis can start from ω-cyclopentadecalactone, involving a Grignard reaction, oxidation, and reduction steps. tandfonline.com |

| 16-Methylheptadecanoic acid | Iso-fatty acid (C18:0) | Studies the effect of a shorter carbon chain length on function. | Can be synthesized from pentadecanolide via reaction with a Grignard reagent, reduction, and dehomologation steps. beilstein-journals.orgresearchgate.net |

| 14-Methylpentadecanoic acid | Iso-fatty acid (C16:0) | Further investigates the role of chain length in the properties of iso-fatty acids. nih.gov | Synthesized from lactones or by using terminal-olefin fatty acids as starting materials. beilstein-journals.orgresearchgate.net |

The synthesis of these analogues often follows similar chemical principles to those used for 18-methylnonadecanoic acid, primarily involving the extension of a carbon chain and the introduction of a methyl branch using organometallic reagents. beilstein-journals.orgresearchgate.net By studying these related molecules, a deeper understanding of the structure-function relationship of 18-methylnonadecanoic acid can be achieved.

Biosynthesis and Metabolic Pathways Research

Elucidation of De Novo Biosynthetic Pathways

The de novo synthesis of 18-methylnonadecanoic acid involves the assembly of its 20-carbon branched structure from smaller precursor molecules through a series of enzymatic reactions.

The biosynthesis of branched-chain fatty acids like 18-methylnonadecanoic acid begins with specific starter units that provide the characteristic methyl branch. In the gypsy moth, Lymantria dispar, studies on the biosynthesis of its sex pheromone, for which 18-methylnonadecanoic acid is a direct precursor, have shown that the amino acid valine serves as the initial building block. pnas.org Valine contributes the carbons necessary for both chain initiation and the terminal methyl branch. pnas.org

Table 1: Key Stages in Carbon Chain Elongation

| Stage | Description | Key Enzymes and Molecules |

| Initiation | The process begins with a precursor molecule that provides the terminal methyl branch. | Valine |

| Elongation | Sequential addition of two-carbon units to the growing fatty acid chain. | Fatty Acid Synthase (FASN), Acetyl-CoA, Malonyl-CoA |

| Mechanism | A four-step cycle analogous to reverse β-oxidation. | Acyl-CoA acetyltransferase (ACAT), 3-hydroxy-acyl-CoA dehydrogenase (HAD), Enoyl-CoA dehydratase (ECoAH), Acyl-CoA dehydrogenase (ACD) researchgate.net |

The formation of the methyl branch in fatty acids can occur through several enzymatic mechanisms. The primary mechanism involves the promiscuity of the fatty acid synthase (FASN) complex. nih.gov While FASN typically utilizes malonyl-CoA for chain elongation, it can also incorporate methylmalonyl-CoA, which results in the introduction of a methyl branch onto the fatty acid chain. nih.gov

Research has also identified enzymes that regulate this process. The enzyme ECHDC1, a cytosolic ethylmalonyl-CoA/methylmalonyl-CoA decarboxylase, is thought to function as a "metabolite repair" enzyme. nih.gov By degrading cytosolic methylmalonyl-CoA, ECHDC1 limits its availability for FASN, thereby preventing or reducing the synthesis of methyl-branched fatty acids. nih.gov

In some specific pathways, such as the biosynthesis of the gypsy moth pheromone, further enzymatic modification occurs after the full-length saturated chain of 18-methylnonadecanoic acid is formed. An unusual Δ12 desaturase enzyme introduces a double bond into the methyl-branched fatty acid, a crucial step in producing the final pheromone molecule. pnas.org

The biosynthesis of 18-methylnonadecanoic acid and similar branched-chain fatty acids varies across different organisms, reflecting their distinct biological roles.

In insects, particularly moths like Lymantria dispar, 18-methylnonadecanoic acid is a key intermediate in the production of chemical signals. pnas.org The biosynthetic pathway is highly specialized, beginning with valine and proceeding through standard fatty acid elongation before further enzymatic modifications like desaturation and decarboxylation to create the final pheromone. pnas.org

In prokaryotes, especially within the phylum Actinobacteria, methyl-branched fatty acids are integral structural components of the cell envelope. For instance, Mycobacterium species synthesize a variety of methyl-branched fatty acids, such as tuberculostearic acid (10-methyloctadecanoic acid), which contribute to the unique properties of their cell walls, including their environmental resilience and pathogenicity. smolecule.com The synthesis in these organisms is believed to rely on the use of precursors like propionyl-CoA (to form methylmalonyl-CoA) by the fatty acid synthase machinery. pnas.org

Table 2: Comparative Biosynthesis of Methyl-Branched Fatty Acids

| Feature | Insects (e.g., Lymantria dispar) | Bacteria (e.g., Mycobacterium) |

| Primary Role | Pheromone Precursor pnas.org | Cell Wall Component smolecule.com |

| Branch Precursor | Valine pnas.org | Propionyl-CoA / Methylmalonyl-CoA pnas.orgnih.gov |

| Key Enzymes | Fatty Acid Synthase, specialized Desaturases pnas.org | Fatty Acid Synthase nih.gov |

| End Product | Further modified into pheromones (e.g., disparlure) pnas.org | Incorporated into complex lipids (e.g., glycolipids) smolecule.com |

Enzymatic Activities Involved in Methyl Branch Formation

Investigation of Catabolic Pathways

The breakdown of 18-methylnonadecanoic acid is accomplished primarily through oxidative processes within the cell's mitochondria and peroxisomes. These pathways shorten the carbon chain to generate energy and metabolic intermediates.

Mitochondrial beta-oxidation is the central catabolic pathway for breaking down straight-chain fatty acids to produce energy. wikipedia.org The process involves the sequential removal of two-carbon units in the form of acetyl-CoA. aocs.org For long-chain fatty acids to be oxidized, they must first be activated to their acyl-CoA derivatives and then transported into the mitochondrial matrix via the carnitine shuttle system, which involves the enzymes carnitine palmitoyltransferase I and II. aocs.orgnih.gov

Once inside the mitochondrion, the acyl-CoA undergoes a four-step cycle, which is repeated until the fatty acid is completely broken down. wikipedia.org These steps are catalyzed by a series of enzymes, with the mitochondrial trifunctional protein being responsible for the final three steps in the oxidation of long-chain fatty acids. wikipedia.org The acetyl-CoA produced enters the citric acid cycle, while the NADH and FADH2 generated are used by the electron transport chain to produce ATP. wikipedia.org While this is the primary pathway for straight-chain fatty acids, the methyl branch in 18-methylnonadecanoic acid presents a challenge for this enzymatic machinery, often requiring initial breakdown steps in other organelles.

Table 3: Key Enzymes of Mitochondrial Beta-Oxidation

| Enzyme | Function in the Beta-Oxidation Cycle |

| Acyl-CoA Dehydrogenase | Catalyzes the initial dehydrogenation, creating a double bond. aocs.org |

| Enoyl-CoA Hydratase | Hydrates the double bond. aocs.org |

| Hydroxyacyl-CoA Dehydrogenase | Catalyzes the second dehydrogenation to form a ketoacyl-CoA. aocs.org |

| Ketoacyl-CoA Thiolase | Cleaves the chain, releasing acetyl-CoA and a shortened acyl-CoA. aocs.org |

Peroxisomes play a critical role in the metabolism of fatty acids that are poor substrates for mitochondrial beta-oxidation, including very long-chain fatty acids (VLCFAs) and branched-chain fatty acids. wikipedia.orgnih.gov The presence of a methyl group, as in 18-methylnonadecanoic acid, can hinder the enzymes of mitochondrial beta-oxidation. Therefore, its initial breakdown is likely handled by the peroxisomal β-oxidation pathway. nih.gov

The peroxisomal pathway utilizes a different set of enzymes from the mitochondrial one. A key enzyme is the multifunctional protein 2 (MFP2), which catalyzes several steps of the peroxisomal beta-oxidation cycle. nih.gov This pathway shortens the branched-chain fatty acid until it is of a suitable length to be further metabolized in the mitochondria. Impaired peroxisomal β-oxidation, often due to genetic deficiencies in enzymes like MFP2, can lead to the accumulation of VLCFAs and branched-chain fatty acids, highlighting the importance of this organelle in lipid homeostasis. nih.govdiva-portal.org

Roles of Specific Enzymes in Fatty Acid Metabolism

The metabolism of branched-chain fatty acids (BCFAs) like 18-methylnonadecanoic acid is governed by a suite of specialized enzymes. While research on enzymes acting directly on 18-methylnonadecanoic acid is specific, information can be extrapolated from studies on similar molecules and the enzymatic machinery in organisms known to produce them, such as Mycobacterium species. smolecule.com

Key enzymes involved in the metabolism of BCFAs include:

Fatty Acid Desaturase 2 (FADS2): Research has shown that FADS2 is capable of desaturating various BCFAs. nih.govresearchgate.net For instance, FADS2 can catalyze the Δ6-desaturation of iso-18:0, a structurally similar fatty acid, to iso-6Z-18:1. nih.gov This suggests a potential role for FADS2 in modifying 18-methylnonadecanoic acid, introducing double bonds that would alter its physical properties and subsequent metabolic fate. nih.govresearchgate.net

Mycocerosic Acid Synthase (MAS): In Mycobacterium tuberculosis, a large, multifunctional enzyme called mycocerosic acid synthase is responsible for synthesizing multi-methyl-branched fatty acids. copernicus.org It accomplishes this through a Fatty Acid Synthase (FAS) Type I pathway, utilizing methylmalonyl-CoA instead of malonyl-CoA to create the characteristic methyl branches. copernicus.org This enzymatic process is a key example of how methyl branches, such as the one in 18-methylnonadecanoic acid, are introduced.

Cytochrome P450 (CYP) Enzymes: Certain cytochrome P450 enzymes, such as CYP124 from M. tuberculosis, exhibit a preference for oxidizing methyl-branched lipids. ebi.ac.uk This enzyme acts as a methyl-branched lipid ω-hydroxylase, indicating a role in the catabolism or functional modification of these fatty acids. ebi.ac.uk Such enzymatic action is crucial for breaking down these lipids or preparing them for conjugation to other molecules.

| Enzyme | General Function | Relevance to 18-Methylnonadecanoic Acid Metabolism | Source Organism Example |

|---|---|---|---|

| Fatty Acid Desaturase 2 (FADS2) | Introduces double bonds into fatty acid chains. nih.govresearchgate.net | Potentially desaturates the fatty acid chain, altering its fluidity and function. nih.gov | Human |

| Mycocerosic Acid Synthase (MAS) | Synthesizes multi-methyl-branched fatty acids using methylmalonyl-CoA. copernicus.org | Represents the type of enzymatic machinery responsible for the biosynthesis of the branched structure. copernicus.org | Mycobacterium tuberculosis |

| Cytochrome P450 (e.g., CYP124) | Oxidizes fatty acids, often at the terminal (ω) position. ebi.ac.uk | Likely involved in the catabolic pathway or functional modification of the fatty acid. ebi.ac.uk | Mycobacterium tuberculosis |

Incorporation into Complex Lipids and Cellular Structures

Methyl-branched fatty acids are not typically free-floating within the cell; instead, they are crucial components of more complex lipid structures, particularly within the cell envelopes of certain bacteria. smolecule.comebi.ac.uk In organisms like Mycobacterium, these lipids are fundamental to the integrity and function of the cell wall, contributing to its robustness and impermeability. ebi.ac.uk

18-Methylnonadecanoic acid and similar BCFAs are incorporated into various complex lipids, including:

Phospholipids: BCFAs are integrated into phospholipids, which are the primary building blocks of cellular membranes. For example, tuberculostearic acid (10-methyloctadecanoic acid), another prominent methyl-branched fatty acid in mycobacteria, is found in phosphatidylethanolamines. smolecule.comresearchgate.net This incorporation influences membrane fluidity and helps the cell resist environmental stresses. smolecule.com

Glycolipids: These fatty acids are also components of complex glycolipids in the mycobacterial cell envelope, such as phosphatidylinositol mannosides. smolecule.com These molecules are significant in the host-pathogen interactions, playing a role in modulating the host's immune response. smolecule.com

Wax Esters: In human skin, BCFAs are major constituents of wax esters found in sebum. nih.gov

The presence of the methyl branch in the fatty acid chain disrupts the tight packing of acyl chains, thereby modulating the fluidity and permeability of the membranes into which they are incorporated.

| Complex Lipid Class | Cellular Location | Function of Branched-Chain Fatty Acid Incorporation | Organism/System Example |

|---|---|---|---|

| Phospholipids (e.g., Phosphatidylethanolamine) | Cell Membrane/Wall | Modulates membrane fluidity, enhances rigidity, and provides resistance to stress. smolecule.comebi.ac.uk | Mycobacterium species |

| Glycolipids (e.g., Phosphatidylinositol Mannosides) | Cell Envelope | Contributes to cell wall integrity and mediates interactions with the host immune system. smolecule.com | Mycobacterium species |

| Wax Esters | Sebum | Component of skin surface lipids. nih.gov | Human Sebaceous Glands |

Regulatory Mechanisms of Biosynthesis and Metabolism

The synthesis and breakdown of fatty acids, including branched-chain variants, are tightly regulated processes to maintain cellular homeostasis. bohrium.comnumberanalytics.com This regulation primarily occurs at the level of gene transcription, controlling the expression of key enzymes involved in lipid metabolism. bohrium.com

While specific regulatory pathways for 18-methylnonadecanoic acid are not extensively detailed, studies on general and branched-chain fatty acid metabolism provide a framework for understanding its likely regulation:

Transcriptional Regulation: The expression of enzymes like desaturases and elongases is controlled by transcription factors. bohrium.com Sterol Regulatory Element-Binding Protein 1 (SREBP-1c) is a key transcription factor that activates genes involved in the synthesis of fatty acids and triglycerides. mdpi.com

Feedback Mechanisms: The products of fatty acid metabolism can influence the expression of the very genes that control their synthesis. Studies on other BCFAs have shown they can decrease the expression of the gene for stearoyl-CoA desaturase (SCD1), a key enzyme in lipogenesis, potentially via the downregulation of SREBP-1c. mdpi.com This represents a feedback mechanism where the presence of specific fatty acids can modulate their own metabolic pathways.

Substrate Availability: The availability of precursors, such as specific short-chain carboxylic acid primers (e.g., isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA) derived from amino acid catabolism, determines the type of branched-chain fatty acid that is synthesized.

| Regulatory Mechanism | Key Molecular Players | Effect on BCFA Metabolism |

|---|---|---|

| Transcriptional Control | SREBP-1c, LXR, PPARs | Activates or suppresses the expression of genes for enzymes like FASN, SCD1, and elongases. mdpi.commdpi.com |

| Feedback Inhibition | Branched-Chain Fatty Acids | BCFAs can downregulate the expression of key lipogenic enzymes (e.g., SCD1), thus controlling their own synthesis and the overall lipid profile. mdpi.com |

| Precursor Supply | Amino Acid Catabolites (e.g., Isobutyryl-CoA) | The availability of specific primers dictates the initiation and structure of the synthesized branched-chain fatty acid. |

Occurrence and Natural Distribution Research

Identification in Plant Sources

18-Methylnonadecanoic acid has been identified in various plant species, typically as a minor fatty acid component within complex lipid profiles. Its detection is often accomplished through techniques like gas chromatography-mass spectrometry (GC-MS) following extraction and transmethylation of lipids from plant tissues. nih.gov

The compound is found in the oils and extracts of several plants, including Telfairia pedata, Cordia sebestena, Sterculia setigera, and Castanea mollissima.

Telfairia pedata (Oysternut) : The seed kernel oil of Telfairia pedata from Kenya contains 18-methylnonadecanoic acid at a concentration of 0.68%. scispace.comjournalejmp.comjournalejmp.comuonbi.ac.ke This fatty acid is one of nine identified in the oil, which is dominated by linoleic acid (48.46%) and palmitic acid (34.97%). journalejmp.comresearchgate.net

Cordia sebestena : In the flowers of Cordia sebestena, 18-methylnonadecanoic acid was identified, constituting 1.26% of the total fatty acids obtained through a direct transmethylation method. scispace.comresearchgate.net This analysis identified seventeen fatty acids, with palmitic acid (32.45%) and myristic acid (21.49%) being the most abundant. scispace.comresearchgate.net

Sterculia setigera (Karaya Gum Tree) : The petroleum ether extract of the stem bark of Sterculia setigera contains the methyl ester of 18-methylnonadecanoic acid, accounting for 0.82% of the identified compounds. usa-journals.com The dominant fatty acids in the stem bark are palmitic acid (32.33%), oleic acid (24.95%), and stearic acid (21.34%). usa-journals.com In contrast, the seed oil of this plant is primarily composed of linoleic acid, palmitic acid, and oleic acid. usa-journals.com

Castanea mollissima (Chinese Chestnut) : Analysis of Castanea mollissima fruit extracts identified the methyl ester of 18-methylnonadecanoic acid, which made up 0.18% of the fatty acid methyl ester fraction. researchgate.netekb.eg The most abundant fatty acid in this fraction was hexadecanoic acid methyl ester (palmitic acid methyl ester), at 61.64%. ekb.eg

Table 1: Percentage of 18-Methylnonadecanoic Acid in Various Plant Sources

| Plant Species | Plant Part | Percentage (%) |

|---|---|---|

| Telfairia pedata | Seed Kernel Oil | 0.68 |

| Cordia sebestena | Flower | 1.26 |

| Sterculia setigera | Stem Bark | 0.82 |

| Castanea mollissima | Fruit | 0.18 |

The isolation of 18-methylnonadecanoic acid from plant sources is typically part of a broader fatty acid analysis. The process begins with the extraction of lipids from a specific plant tissue, such as seeds, flowers, or bark, often using a solvent like n-hexane or through a one-step digestion and transmethylation procedure. nih.govjournalejmp.comscispace.com For instance, in the analysis of Telfairia pedata, oil was extracted from seed kernels using n-hexane via Soxhlet extraction. journalejmp.com For Cordia sebestena flowers, a direct transmethylation method was employed, which involves heating the fresh tissue with a reagent mixture to simultaneously digest the tissue and convert fatty acids to their fatty acid methyl esters (FAMEs). nih.govscispace.com

Following extraction and conversion to FAMEs, the mixture is analyzed using gas chromatography-mass spectrometry (GC-MS). journalejmp.comscispace.comusa-journals.com This technique separates the individual methyl esters, and their identification is confirmed by comparing their mass spectra and retention times with those of known standards or library data. ekb.eg In the analysis of Sterculia setigera stem bark and Castanea mollissima fruit, the identification of 18-methylnonadecanoic acid methyl ester was achieved through this GC-MS methodology. usa-journals.comekb.eg

Seed Oils and Plant Extracts (e.g., Telfairia pedata, Cordia sebestena, Sterculia setigera, Castanea mollissima)

Discovery in Microbial Organisms

18-Methylnonadecanoic acid has also been detected in fungi. A notable example is its identification in the psychrophilic (cold-loving) fungus Cladosporium cladosporioides. acs.org Analysis of the fatty acids extracted from the mycelium of C. cladosporioides revealed the presence of 18-methylnonadecanoic acid, which constituted 0.51% of the total fatty acid composition. acs.org This fungus is known for producing a diverse range of secondary metabolites. mdpi.comnih.govinspq.qc.ca

Presence in Animal Models and Invertebrate Systems

The compound is also found in the animal kingdom, where it plays roles as a metabolic intermediate and a structural component.

In the gypsy moth (Lymantria dispar), 18-methylnonadecanoic acid is a key intermediate in the biosynthetic pathway of its sex pheromone, (+)-disparlure (2-methyl-7R,8S-epoxy-octadecane). nih.govpnas.org Research using deuterium-labeled compounds has elucidated this pathway. pnas.orgresearchgate.net The process begins with the amino acid valine, which provides the carbons for initiating the fatty acid chain, including the characteristic methyl branch. nih.gov This chain is elongated to 19 carbons, forming 18-methylnonadecanoic acid (as its CoA ester). researchgate.net

This saturated fatty acid then undergoes desaturation by a Δ12 desaturase, an unusual enzyme that acts on a methyl-branched substrate, to form 18-methyl-Z12-nonadecenoic acid. pnas.orgresearchgate.net This unsaturated fatty acid is subsequently decarboxylated to produce the alkene precursor, 2-methyl-Z7-octadecene. nih.govpnas.org This alkene is believed to be synthesized in oenocyte cells and then transported through the hemolymph to the pheromone gland, where it is finally converted into the epoxide pheromone, disparlure. nih.goviastate.edu

18-Methylnonadecanoic acid is present in various mammalian tissues and fluids. It is a known component of the lipids found in mammalian hair. gerli.com Specifically, the related compound 18-methyleicosanoic acid is a major covalently bound fatty acid on the surface of the hair cuticle, contributing to the hair's waterproof barrier. gerli.comnih.govnih.gov While distinct from 18-methylnonadecanoic acid, its prevalence highlights the importance of branched-chain fatty acids in hair structure. researchgate.net

In research settings, the methyl ester of 18-methylnonadecanoic acid is utilized as an internal standard for the quantitative analysis of total fatty acids in biological samples. frontiersin.org For example, it has been used in studies measuring fatty acid profiles in the retina of mice to investigate lipid homeostasis. frontiersin.org It is also used in the study of adipose tissue. nih.gov Its stability and distinct structure allow for precise quantification of other fatty acids in complex mixtures extracted from tissues and biofluids. frontiersin.org

As an Intermediate in Pheromone Biosynthesis (e.g., Gypsy Moth)

Comparative Analysis of Fatty Acid Profiles in Diverse Biological Matrices

18-Methylnonadecanoic acid, also known as isoarachidic acid, is a saturated methyl-branched fatty acid (BCFA) found across various domains of life, including bacteria, fungi, and plants. nih.govhmdb.ca Its distribution and concentration, however, vary significantly, reflecting different functional roles within these organisms. The analysis of fatty acid profiles reveals distinct patterns, highlighting the unique biochemical strategies employed by different biological matrices.

Bacteria: Branched-chain fatty acids are hallmarks of bacterial lipids, particularly within Gram-positive bacteria like those in the phylum Actinobacteria. nih.govmdpi.com In these microorganisms, BCFAs such as iso- and anteiso-fatty acids are integral components of the cell membrane. mdpi.com They play a crucial role in regulating membrane fluidity, acting as a functional alternative to the unsaturated fatty acids commonly used by other organisms for this purpose. mdpi.complos.org The methyl branch disrupts the orderly packing of acyl chains in the lipid bilayer, lowering the phase transition temperature and maintaining membrane function in diverse environmental conditions. mdpi.com While BCFAs are characteristic of bacteria, the specific abundance of 18-methylnonadecanoic acid can vary. For example, fatty acid profiling of 54 marine actinomycete strains showed that BCFAs were the predominant type, averaging 47.54% of total fatty acids, with iso-C16:0 being a major component. mdpi.com Phospholipid fatty acid (PLFA) analysis, a technique used to profile microbial communities in soil, uses 18-methylnonadecanoic acid (designated as 20:0 iso) as a biomarker.

Fungi: The presence of 18-methylnonadecanoic acid has also been documented in fungi. In a study on the pathogenic yeast Candida albicans, this fatty acid was identified as a component of its lipid profile. mdpi.com Notably, its levels were observed to change in response to environmental temperature. The study reported that 18-methylnonadecanoic acid was one of five methyl-branched fatty acids that were up-regulated when the organism was grown at 37 °C, its hyphal form, compared to 30 °C, its yeast form. mdpi.com This suggests that, similar to its role in bacteria, 18-methylnonadecanoic acid may contribute to thermal adaptation and membrane fluidity, which are critical for the virulence and survival of the fungus. mdpi.com

Plants: In the plant kingdom, 18-methylnonadecanoic acid is typically found as a minor constituent in the seed oils of various species. Unlike in bacteria, where BCFAs can be a dominant feature, in plants they are usually present in small percentages. The functional role of BCFAs in plants is less understood compared to their role in bacteria.

Analyses of diverse plant seed oils have quantified the presence of 18-methylnonadecanoic acid, showing a wide range of concentrations. For instance, a significant amount of 6.22% was reported in the seed oils of both Decaisnea insignis (Blue Sausage Fruit) and Ambrosia trifida (Giant Ragweed). mdpi.com In contrast, it is found in much smaller quantities in other species, such as Telfairia pedata (Oysternut) seed kernel oil (0.68%), Cordia sebestena flower extracts (1.26%), and the stem bark of Sterculia setigera (0.82%). mdpi.comasm.orgnih.govjst.go.jp The seed oil of tiger nuts (Cyperus esculentus) was also found to contain 0.58% of this fatty acid. plos.org

The comparative data underscores a fundamental difference: while 18-methylnonadecanoic acid is a structural and functional cornerstone of many bacterial membranes, its presence in plants is more sporadic and at lower concentrations, suggesting a more specialized or secondary role.

Interactive Data Table: 18-Methylnonadecanoic Acid Content in Various Biological Sources

| Biological Source | Matrix | Percentage of Total Fatty Acids (%) | Reference |

| Decaisnea insignis | Seed Oil | 6.22% | mdpi.com |

| Ambrosia trifida | Seed Oil | 6.22% | mdpi.com |

| Rubus fruticosus | Seed | 2.86% | |

| Cordia sebestena | Flower | 1.26% | asm.org |

| Rubus idaeus | Fruit Shell | 0.98% | |

| Sterculia setigera | Stem Bark | 0.82% | mdpi.com |

| Telfairia pedata | Seed Kernel Oil | 0.68% | nih.govjst.go.jpresearchgate.netresearchgate.net |

| Cyperus esculentus (Tiger Nut) | Nut | 0.58% | plos.org |

| Morus alba (White Mulberry) | Seed Oil | 0.23% | |

| Candida albicans | Whole Cell | Detected, levels vary with temperature | mdpi.com |

| Actinobacteria | Whole Cell | Common component, variable % | nih.govmdpi.com |

Advanced Analytical Techniques for the Detection and Quantification of 18 Methylnonadecanoic Acid

The accurate detection and quantification of 18-methylnonadecanoic acid, a branched-chain fatty acid, in various biological and environmental matrices require sophisticated analytical methodologies. Due to its specific structure and physicochemical properties, several chromatographic techniques have been developed and optimized. This section details the principal methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) with various detectors.

Biological Roles and Mechanistic Investigations in Experimental Systems

Role in Lipid Composition and Membrane Structure Research in Model Systems

18-Methylnonadecanoic acid, a type of branched-chain fatty acid (BCFA), is a significant component of lipids in various organisms, particularly bacteria, and plays a crucial role in the structure and function of cell membranes. nih.govnih.gov BCFAs, like their unsaturated fatty acid counterparts in higher organisms, are known to influence the fluidity of cell membranes. researchgate.net An increase in their concentration typically leads to a more disordered, or fluid, membrane state. researchgate.net This characteristic is vital for microorganisms, especially those living in extreme environments, as it allows them to maintain membrane integrity and function across a range of temperatures. nih.gov

In model systems, the incorporation of BCFAs such as 18-methylnonadecanoic acid has been shown to reduce the thickness of the lipid bilayer and increase its fluidity when compared to membranes composed of their straight-chain equivalents. researchgate.net Specifically, anteiso-branched fatty acids, the category to which 18-methylnonadecanoic acid belongs, are more effective at fluidizing membranes than their iso-branched counterparts. researchgate.net This is attributed to the methyl branch at the antepenultimate (n-3) carbon, which disrupts the orderly packing of the fatty acyl chains more significantly.

Research on model organisms like Bacillus subtilis has revealed that BCFAs can constitute a major portion of the total fatty acid profile, sometimes exceeding 75%. researchgate.net The presence of these fatty acids is so characteristic that their composition is often used as a taxonomic marker to identify and classify bacterial species. nih.gov Studies have also shown that the physical properties of membranes, such as proton permeability, are regulated by the presence of monomethyl BCFAs. plos.org In the context of human biology, 18-methyleicosanoic acid (an anteiso-BCFA and a close structural relative) is the most abundant fatty acid in human hair, highlighting the diverse roles of these lipids across different biological systems. gerli.com

Historically, a compound initially named phytomonic acid, isolated from Agrobacterium tumefaciens and thought to be a methylnonadecanoic acid, was later identified as lactobacillic acid, a fatty acid containing a cyclopropane (B1198618) ring. wikipedia.org This historical note underscores the complexity of identifying specific fatty acid isomers and their roles. The study of BCFAs in model membranes continues to provide insights into how cells adapt their lipid composition to maintain essential physiological functions. mdpi.comnih.govresearchgate.net

Investigation of Interaction with Enzymes and Receptors in In Vitro Assays

The interaction of fatty acids with enzymes and receptors is a critical area of biochemical research. While specific in vitro assay data for 18-methylnonadecanoic acid is not extensively detailed in the provided search results, general principles of fatty acid interactions with cellular machinery can be inferred. Fatty acids are known to act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid homeostasis. nih.gov In vitro competition binding assays have demonstrated that various saturated and unsaturated fatty acids can bind directly to PPARα and PPARγ at physiological concentrations. nih.gov It is plausible that branched-chain fatty acids like 18-methylnonadecanoic acid could also interact with these or other receptors, thereby influencing gene expression related to lipid metabolism. nih.gov

The general methodology for such investigations involves receptor binding assays (RBAs). mdpi.comsigmaaldrich.com These assays measure the binding affinity of a substance (the ligand) to a specific receptor. mdpi.com In a typical radioligand RBA, a radiolabeled compound of known affinity is competed for binding to the receptor by an unlabeled test compound. mdpi.com The ability of the test compound to displace the radioligand provides a measure of its own binding affinity. mdpi.complos.org Such assays are crucial for understanding the direct molecular interactions that underpin the biological effects of compounds like fatty acids.

Furthermore, the metabolism of fatty acids is tightly controlled by a suite of enzymes. For instance, the synthesis of BCFAs involves enzymes that utilize branched-chain acyl-CoA primers. wikipedia.org The activity of these enzymes can be modulated by the availability of substrates and other regulatory factors. asm.org In vitro studies using purified enzymes or cell extracts are essential for dissecting these enzymatic pathways and understanding how specific fatty acids, including 18-methylnonadecanoic acid, are synthesized and degraded.

In the context of cancer research, various fatty acids have been shown to affect cell growth by interacting with metabolic enzymes. nih.govnih.gov For example, inhibitors of cyclooxygenase and lipoxygenase, enzymes involved in eicosanoid metabolism, can suppress cancer cell proliferation. nih.gov While direct evidence for 18-methylnonadecanoic acid is lacking in the provided results, its structural similarity to other biologically active fatty acids suggests it could participate in similar interactions.

Table 1: General Approaches for Studying Fatty Acid Interactions in Vitro

| Assay Type | Purpose | Example Application |

|---|---|---|

| Receptor Binding Assay (RBA) | To determine the affinity and specificity of a ligand for a receptor. mdpi.com | Measuring the binding of various fatty acids to PPAR nuclear receptors. nih.gov |

| Enzyme Activity Assay | To measure the rate of an enzyme-catalyzed reaction. | Characterizing the activity of fatty acid synthase with different acyl-CoA primers. wikipedia.org |

Influence on Cellular Metabolism in Cell Culture Models

The study of fatty acids in cell culture models provides a controlled environment to investigate their effects on cellular metabolism. asbmb.org Lipids, including fatty acids, are essential for energy storage, membrane structure, and cell signaling. The composition of lipids in culture media can significantly influence cellular functions, including mitochondrial activity. asbmb.org

In cell culture, the supplementation of specific fatty acids can alter the lipid profile of cells and impact their metabolic pathways. asbmb.org For instance, studies have shown that different fatty acids can have varying effects on the growth of cancer cell lines. nih.gov Polyunsaturated fatty acids have been observed to inhibit the growth of human pancreatic cancer cells in vitro, whereas saturated and monounsaturated fatty acids did not show the same inhibitory effect. nih.gov Although the specific effects of 18-methylnonadecanoic acid are not detailed, as a saturated branched-chain fatty acid, its impact on cell metabolism would likely differ from that of unsaturated fatty acids. researchgate.net

The metabolism of lipids is intricately linked with other metabolic pathways, such as glucose and amino acid metabolism. nih.govfrontiersin.org In cancer cells, there is often a reprogramming of metabolism to support rapid proliferation. dojindo.com This includes increased fatty acid synthesis and uptake. dojindo.com The introduction of exogenous fatty acids into cell culture can influence these reprogrammed pathways. For example, high levels of certain nutrients in culture media can alter the dependence of cells on specific metabolic routes, like glutamine catabolism. nih.gov

Key transcription factors, such as peroxisome proliferator-activated receptor alpha (PPARα) and sterol regulatory element-binding protein-1c (SREBP-1c), play a central role in regulating lipid metabolism in response to fatty acid levels. mdpi.com In vitro models of hepatic steatosis using primary human hepatocytes have shown that treatment with free fatty acids can increase the expression of genes involved in fatty acid β-oxidation, which are targets of PPARα. mdpi.com It is conceivable that 18-methylnonadecanoic acid, when introduced to cell cultures, could similarly modulate the expression of genes involved in lipid homeostasis.

Studies on Biosynthetic Precursors and Intermediates in Experimental Pathways

The biosynthesis of 18-methylnonadecanoic acid, an anteiso-fatty acid, follows a pathway that utilizes branched-chain amino acids as precursors. nih.govnih.gov Specifically, isoleucine serves as the primary precursor for the synthesis of anteiso-fatty acids with an odd number of carbon atoms. wikipedia.orgasm.org

The biosynthetic process begins with the transamination and decarboxylation of isoleucine to form 2-methylbutyryl-CoA. wikipedia.org This branched-chain acyl-CoA then acts as a primer for the fatty acid synthase system. wikipedia.org The subsequent elongation of the fatty acid chain occurs through the repeated addition of two-carbon units derived from malonyl-CoA, following the same general mechanism as straight-chain fatty acid synthesis. nih.govwikipedia.org

Experimental studies in various bacteria, such as Bacillus subtilis, have been instrumental in elucidating this pathway. asm.org These studies have shown that the cellular pool of branched-chain acyl-CoAs is a critical determinant of the final fatty acid profile of the organism. asm.org For example, in Listeria monocytogenes, the availability of isoleucine largely dictates the proportion of anteiso-fatty acids in the cell membrane. asm.org

The enzymes involved in this pathway have also been a subject of investigation. The initial decarboxylation of the α-keto acid derived from the amino acid precursor is carried out by a branched-chain α-keto acid decarboxylase. wikipedia.org The subsequent elongation steps are catalyzed by the components of the fatty acid synthase (FAS) system. wikipedia.org

Table 2: Key Precursors and Enzymes in Anteiso-Fatty Acid Biosynthesis

| Component | Role | Notes |

|---|---|---|

| Isoleucine | Primary amino acid precursor | Leads to the formation of anteiso-fatty acids with an odd number of carbons. wikipedia.orgasm.org |

| 2-Methylbutyryl-CoA | Primer molecule | Formed from isoleucine and initiates fatty acid synthesis. wikipedia.org |

| Malonyl-CoA | Chain extender | Provides two-carbon units for the elongation of the fatty acid chain. wikipedia.org |

| Branched-chain α-keto acid decarboxylase | Enzyme | Catalyzes the decarboxylation of the α-keto acid derived from isoleucine. wikipedia.org |

Derivatives and Analogues: Synthesis and Research Applications

Synthesis of Chemically Modified 18-Methylnonadecanoic Acid Derivatives

The synthesis of derivatives of 18-methylnonadecanoic acid primarily involves modifications at the carboxylic acid functional group, leading to the formation of esters, amides, and other related compounds. These chemical transformations are fundamental in creating a diverse library of molecules for further investigation.

One of the most common derivatives is the methyl ester, methyl 18-methylnonadecanoate. Its synthesis is well-established and can be achieved through several methods smolecule.com:

Esterification: This is the most conventional method, involving the reaction of 18-methylnonadecanoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. This process typically yields high percentages of the desired ester .

Transesterification: This method involves reacting a triglyceride containing the 18-methylnonadecanoyl group with methanol to produce methyl 18-methylnonadecanoate.

Biocatalysis: The use of enzymes, particularly lipases, offers a highly specific and efficient route to synthesize methyl 18-methylnonadecanoate smolecule.com.

Beyond esterification, other synthetic modifications can be applied to 18-methylnonadecanoic acid to generate a broader range of derivatives. The synthesis of fatty acid amides, for example, can be achieved through the aminolysis of their corresponding methyl esters google.com. This reaction involves the displacement of the methoxy (B1213986) group of the ester by an amine, yielding the corresponding N-substituted amide. This approach allows for the introduction of various amine-containing moieties, significantly diversifying the structural landscape of 18-MNA derivatives.

Other potential chemical reactions that can be performed on derivatives like methyl 18-methylnonadecanoate include smolecule.com:

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid and methanol.

Reduction: The ester group can be reduced to form the corresponding alcohol derivative.

Oxidation: Under certain conditions, the ester may be oxidized to yield other products.

Table 1: Synthetic Methods for 18-Methylnonadecanoate Derivatives

| Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| Acid-Catalyzed Esterification | Reaction of 18-MNA with an alcohol (e.g., methanol) in the presence of an acid catalyst. | Widely used, high yields. | |

| Transesterification | Reaction of an 18-MNA-containing triglyceride with an alcohol. | Useful for production from natural lipid sources. | smolecule.com |

| Biocatalysis (Enzymatic) | Use of enzymes like lipases for ester synthesis. | High specificity and mild reaction conditions. | smolecule.com |

| Aminolysis of Esters | Reaction of an 18-MNA ester with an amine to form an amide. | Allows for the synthesis of a diverse range of amides. | google.com |

Research on Biological Activities of Synthetic Analogues in Experimental Models

Synthetic analogues of 18-methylnonadecanoic acid, particularly its methyl ester, have been investigated for a range of biological activities. These studies aim to understand how the unique branched-chain structure influences interactions with biological systems.

Research has highlighted several potential therapeutic properties of methyl 18-methylnonadecanoate, including smolecule.com:

Antimicrobial Activity: Some studies have evaluated the antimicrobial properties of extracts containing methyl 18-methylnonadecanoate against various pathogens. Certain fractions have demonstrated notable antibacterial activity . The broader class of fatty acid methyl esters has also been recognized for its antifungal properties researchgate.net.

Anti-inflammatory and Antioxidant Properties: Methyl 18-methylnonadecanoate derived from medicinal plants has shown significant anti-inflammatory and antioxidant functions in some research contexts . This suggests a potential role in modulating inflammatory pathways and combating oxidative stress.

Role in Lipid Metabolism: As a fatty acid, 18-MNA and its derivatives are studied for their involvement in lipid metabolism and their presence in biological membranes. Their structural characteristics may affect membrane fluidity and permeability, which in turn can influence cellular functions .

The biological activity of synthetic analogues is often compared to other fatty acids to understand structure-activity relationships. For instance, the introduction of functional groups or modifications to the chain length can significantly alter the biological profile of the molecule nih.govresearchgate.net. While research into a wide array of synthetic 18-MNA analogues is still emerging, the initial findings for its methyl ester provide a foundation for future investigations into more complex derivatives.

Table 2: Investigated Biological Activities of Methyl 18-Methylnonadecanoate

| Biological Activity | Experimental Observation | Potential Implication | Reference(s) |

|---|---|---|---|

| Antimicrobial | Demonstrated inhibitory effects against certain bacterial strains. | Development of new antimicrobial agents. | |

| Anti-inflammatory | Exhibited inhibition of inflammatory pathways in some models. | Potential therapeutic for inflammatory conditions. | |

| Antioxidant | Showed antioxidant functions in studies with plant-derived extracts. | Protection against oxidative stress-related damage. | |

| Lipid Metabolism Modulation | Studied for its role in biological membranes and lipid pathways. | Understanding of cellular membrane dynamics and metabolic processes. |

Applications in Biochemical Assay Development

18-Methylnonadecanoic acid and its derivatives serve as valuable tools in the development of biochemical assays medchemexpress.commedchemexpress.com. As a distinct and identifiable molecule, it can be used as a biochemical reagent in various life science research applications medchemexpress.commedchemexpress.com.

While specific, complex assays built solely around 18-MNA are not widely documented, its utility lies in its role as a component in broader biochemical studies. For example, in lipidomic analyses, where the goal is to profile a wide range of fatty acids and other lipids, derivatives of 18-MNA can be used to develop and validate analytical methods.

The development of assays for studying enzyme activity is another area where derivatives of 18-MNA could be applied. For instance, a synthetic ester of 18-MNA could serve as a substrate for lipases or esterases. By measuring the rate of hydrolysis of this ester, the activity of the enzyme can be quantified. The unique branched structure of 18-MNA could help in designing substrates with specific properties for certain enzymes.

Use as Reference Standards and Isotope-Labeled Compounds in Research

One of the most significant applications of 18-methylnonadecanoic acid derivatives in research is their use as reference standards for analytical chemistry . Methyl 18-methylnonadecanoate is commercially available as a high-purity standard for techniques like gas chromatography (GC) and mass spectrometry (MS) . In these applications, it serves as a benchmark for the identification and quantification of other fatty acid methyl esters in complex biological or environmental samples .

The use of an internal standard is crucial in mass spectrometry to ensure accurate quantification by correcting for variability during sample preparation and analysis scioninstruments.com. The ideal internal standard has chemical properties very similar to the analyte of interest but is isotopically distinct nih.gov.

In this context, isotope-labeled analogues of 18-methylnonadecanoic acid are powerful research tools. These compounds are synthesized with one or more atoms replaced by their heavier, stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C)) shanghaisi.comjpt.com. For example, a deuterium-labeled version of 18-MNA would have a higher mass than the natural compound but would behave almost identically during chromatographic separation and ionization in a mass spectrometer nih.gov. This allows it to be added to a sample in a known quantity at the beginning of the experimental workflow, enabling precise quantification of the endogenous, unlabeled 18-MNA lipidmaps.org. While a deuterium-labeled version of the closely related 18-methyleicosanoic acid is available, the synthesis of custom isotope-labeled compounds is a common practice in metabolic research medchemexpress.comshanghaisi.com.

Table 3: Applications as Research Standards

| Compound Type | Application | Purpose | Reference(s) |

|---|---|---|---|

| High-Purity Methyl 18-Methylnonadecanoate | Reference Standard in GC and MS | Accurate identification and quantification of fatty acid methyl esters in complex mixtures. | |

| Isotope-Labeled 18-Methylnonadecanoic Acid | Internal Standard in Mass Spectrometry | Precise quantification of endogenous 18-MNA by correcting for experimental variability. | scioninstruments.comnih.govshanghaisi.comlipidmaps.org |

Compound Names Mentioned in the Article

Comparative Lipidomics and Fatty Acid Profiling Studies

Methodologies for Comprehensive Fatty Acid Profiling in Biological Samples

The comprehensive analysis of fatty acids (FAs) in biological samples is crucial for understanding their roles in various physiological and pathological processes. researchgate.net Due to the complexity of biological matrices and the diverse nature of fatty acids, a variety of analytical techniques are employed for their extraction, separation, and identification.

A fundamental step in fatty acid profiling is the extraction of lipids from the biological matrix. Common methods include the Folch and Bligh-Dyer procedures, which utilize chloroform (B151607) and methanol (B129727) mixtures to separate lipids from other cellular components. nih.gov Following extraction, fatty acids are often derivatized to enhance their volatility and thermal stability, making them suitable for gas chromatography (GC) analysis. researchgate.netnih.gov A widely used derivatization technique is transesterification to form fatty acid methyl esters (FAMEs). nih.gov Reagents such as boron trifluoride-methanol or acetyl chloride are frequently used for this purpose. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for fatty acid profiling. mdpi.comnih.gov GC separates the FAMEs based on their boiling points and polarity, while MS provides detailed structural information and allows for precise quantification. mdpi.comrsc.org The use of a flame ionization detector (GC-FID) is also common for quantification. mdpi.com For complex mixtures containing isomers, such as branched-chain versus straight-chain fatty acids, high-resolution capillary GC columns are essential to achieve adequate separation. acs.org

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative and complementary technique to GC-MS. nih.govnih.gov LC-MS is particularly advantageous for the analysis of less volatile or thermally labile fatty acids and does not always require derivatization. nih.govresearchgate.net Ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers high-throughput analysis with excellent sensitivity and the ability to separate and quantify a wide range of fatty acid isomers. nih.gov

Below is a data table summarizing the common methodologies for fatty acid profiling:

| Methodology | Principle | Advantages | Common Applications |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile fatty acid derivatives (e.g., FAMEs) followed by mass-based detection and identification. mdpi.comrsc.org | High resolution for isomer separation, extensive spectral libraries for identification. rsc.org | Analysis of total fatty acid profiles, including saturated, unsaturated, and branched-chain fatty acids. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of fatty acids based on polarity followed by mass-based detection and fragmentation for structural elucidation. nih.gov | Suitable for non-volatile and thermally labile fatty acids, high sensitivity and throughput. researchgate.netnih.gov | Comprehensive lipidomics, analysis of free fatty acids and complex lipids. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Non-destructive, requires minimal sample preparation. mdpi.com | Determination of the ratio of different fatty acid types (e.g., saturated vs. unsaturated). mdpi.com |

| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary based on their electrophoretic mobility. researchgate.net | Fast analysis, low sample and solvent consumption. researchgate.net | Analysis of free fatty acids. researchgate.net |

Comparative Analysis of Branched-Chain Fatty Acids with Linear Counterparts

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on their carbon backbone, distinguishing them from their linear, or straight-chain, counterparts. acs.org This structural difference imparts unique physicochemical properties that influence their biological roles. 18-Methylnonadecanoic acid, an iso-branched fatty acid, provides a key example for this comparison.

Structural and Physical Properties:

The presence of a methyl branch in BCFAs like 18-methylnonadecanoic acid disrupts the linear, tightly packed structure characteristic of straight-chain saturated fatty acids. byjus.com This "kink" in the chain leads to a lower melting point compared to their linear isomers. For instance, the branched structure of BCFAs contributes to increased membrane fluidity, a role often attributed to cis-unsaturated fatty acids in other organisms. mdpi.commdpi.com This is particularly important in bacteria, where BCFAs are integral components of cell membranes, helping to maintain fluidity under various environmental conditions. mdpi.com

In contrast, straight-chain saturated fatty acids, with their linear structure, can pack closely together, leading to higher melting points and more rigid membrane structures. wikipedia.org Unsaturated fatty acids, with their cis-double bonds, also introduce kinks that increase membrane fluidity, but through a different structural mechanism than the methyl branching in BCFAs. byjus.comwikipedia.org

A comparative table of properties is provided below:

| Property | Branched-Chain Fatty Acids (e.g., 18-Methylnonadecanoic acid) | Linear (Straight-Chain) Saturated Fatty Acids | Linear (Cis-Unsaturated) Fatty Acids |

| Structure | Methyl branch on the carbon chain. | No branches, straight aliphatic chain. wikipedia.org | One or more cis-double bonds in the chain. wikipedia.org |

| Packing | Less ordered, looser packing. | Tightly packed in crystalline structures. wikipedia.org | Less dense packing due to kinks. wikipedia.org |

| Melting Point | Generally lower than linear counterparts. | Higher melting points. wikipedia.org | Lower melting points than saturated counterparts. wikipedia.org |

| Membrane Fluidity | Increase membrane fluidity. mdpi.commdpi.com | Decrease membrane fluidity (more rigid). wikipedia.org | Increase membrane fluidity. wikipedia.org |

Biological Significance:

The structural differences between BCFAs and linear fatty acids lead to distinct biological roles. BCFAs are synthesized by bacteria and are abundant in certain food sources like dairy products and ruminant meats. acs.orgcreative-proteomics.com In bacteria, the synthesis of BCFAs often utilizes branched-chain amino acids as primers. wikipedia.org Different types of bacteria can have characteristic BCFA profiles; for example, fibrolytic bacteria are often rich in iso-fatty acids. nih.gov

While straight-chain fatty acids are the most common type in many organisms and serve as primary energy sources and structural components of lipids, BCFAs have been associated with specific health effects. byjus.comwikipedia.org Research suggests that BCFAs may play roles in immune function and inflammation. researchgate.net

Distribution Patterns and Significance in Specific Lipid Classes

The incorporation of 18-methylnonadecanoic acid and other branched-chain fatty acids into various lipid classes is not uniform and can have significant implications for the function of these lipids. BCFAs are found esterified in complex lipids such as phospholipids, triglycerides, and wax esters.

Phospholipids:

In bacterial membranes, BCFAs are frequently found as acyl chains in phospholipids. rsc.org Their presence is critical for modulating membrane fluidity, which is essential for membrane protein function and adaptation to environmental stressors like temperature changes. mdpi.com The irregular shape of BCFAs prevents the tight packing of phospholipid tails, thereby maintaining the membrane in a fluid state.

Triglycerides:

Triglycerides in dairy products and ruminant fats are a significant dietary source of BCFAs, including isomers of nonadecanoic acid. nih.govfoodb.ca In these storage lipids, the distribution of BCFAs can vary. For example, studies on milk fat have shown the presence of a variety of odd- and branched-chain fatty acids, with iso- and anteiso- forms being prominent. nih.gov The specific composition of BCFAs in triglycerides can be influenced by the animal's diet and rumen microbial population. nih.gov

Wax Esters and Other Lipids:

BCFAs are major components of wax esters found in sources like the vernix caseosa, the waxy substance covering newborn infants. rsc.orgresearchgate.net This highlights a specific biological role for BCFAs in providing a protective barrier on the skin.

The following table illustrates the distribution of BCFAs in different lipid classes:

| Lipid Class | Presence of 18-Methylnonadecanoic Acid & other BCFAs | Significance |

| Phospholipids | Primarily in bacterial cell membranes. rsc.org | Modulates membrane fluidity and adaptation to environmental stress. mdpi.com |